molecular formula C10H17NO5 B1403726 4-(Oxetan-3-yl)piperidine oxalate CAS No. 1394319-81-3

4-(Oxetan-3-yl)piperidine oxalate

Cat. No.: B1403726
CAS No.: 1394319-81-3
M. Wt: 231.25 g/mol
InChI Key: BZWOBIZSCCITQP-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)piperidine oxalate is a chemical compound with the molecular formula C10H17NO5. It is known for its unique structure, which includes an oxetane ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperidine oxalate typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light .

The piperidine ring can be introduced through nucleophilic substitution reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)piperidine oxalate undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

    Substitution: Both the oxetane and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and sulfonyl chlorides.

Major Products

Scientific Research Applications

4-(Oxetan-3-yl)piperidine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperidine oxalate involves its interaction with specific molecular targets. The oxetane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, leading to various physiological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxetan-3-yl)morpholine oxalate
  • 4-(Oxetan-3-yl)pyrrolidine oxalate
  • 4-(Oxetan-3-yl)piperazine oxalate

Uniqueness

4-(Oxetan-3-yl)piperidine oxalate is unique due to its combination of the oxetane and piperidine rings. This dual-ring structure imparts distinct physicochemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and biological contexts .

Properties

IUPAC Name

oxalic acid;4-(oxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-3-9-4-2-7(1)8-5-10-6-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWOBIZSCCITQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-46-3
Record name Piperidine, 4-(3-oxetanyl)-, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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